3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione
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Overview
Description
3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione is a complex organic compound with a unique structure that includes both dimethylamino and thiolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(dimethylamino)phenylamine with thioxomethylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product.
Chemical Reactions Analysis
Types of Reactions
3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiolane group may participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: A simpler compound with similar dimethylamino functionality.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A compound with similar reactivity used in peptide synthesis.
N,N-Dimethyl-1,3-propanediamine: Another compound with dimethylamino groups used in organic synthesis.
Uniqueness
3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione is unique due to its combination of dimethylamino and thiolane groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C13H19N3O2S2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)phenyl]-3-(1,1-dioxothiolan-3-yl)thiourea |
InChI |
InChI=1S/C13H19N3O2S2/c1-16(2)12-5-3-4-10(8-12)14-13(19)15-11-6-7-20(17,18)9-11/h3-5,8,11H,6-7,9H2,1-2H3,(H2,14,15,19) |
InChI Key |
IULGCQCSXCLLHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=S)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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